GW791343 (chlorhydrate)

Vue d'ensemble

Description

Applications De Recherche Scientifique

GW 7913431 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the P2X7 receptor and its role in various chemical processes.

Biology: Helps in understanding the physiological and pathological roles of the P2X7 receptor in cellular processes.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions involving cell death.

Industry: Utilized in the development of new drugs targeting the P2X7 receptor

Mécanisme D'action

Target of Action

GW791343 dihydrochloride is a potent human P2X7 receptor negative allosteric modulator . The P2X7 receptor is a member of the P2X family of ATP-gated ion channels, which are involved in various physiological processes, including inflammation and pain sensation .

Mode of Action

GW791343 dihydrochloride produces a non-competitive antagonist effect on the human P2X7 receptor .

Biochemical Pathways

The P2X7 receptor is involved in the regulation of ATP release, a key molecule in energy transfer and cellular communication . By acting as a negative allosteric modulator, GW791343 dihydrochloride can enhance the ATP rhythm , potentially affecting various biochemical pathways regulated by ATP .

Result of Action

The modulation of the P2X7 receptor by GW791343 dihydrochloride can have various molecular and cellular effects. For instance, it can influence the function of cells expressing this receptor, such as neurons, potentially impacting neurological processes .

Analyse Biochimique

Biochemical Properties

GW791343 dihydrochloride plays a significant role in biochemical reactions by interacting with the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP. This compound acts as a non-competitive antagonist of the human P2X7 receptor, with a pIC50 value of 6.9-7.2 . The interaction between GW791343 dihydrochloride and the P2X7 receptor enhances the rhythmic release of ATP, which is crucial for various cellular processes .

Cellular Effects

GW791343 dihydrochloride has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, GW791343 dihydrochloride inhibits agonist-stimulated ethidium accumulation in cells expressing human P2X7 receptors . This modulation of the P2X7 receptor activity can lead to changes in ATP release patterns, impacting cellular communication and metabolic processes .

Molecular Mechanism

The molecular mechanism of GW791343 dihydrochloride involves its binding interactions with the P2X7 receptor. As a negative allosteric modulator, GW791343 dihydrochloride does not compete with ATP at the binding site but instead binds to a different site on the receptor, altering its conformation and reducing its activity . This non-competitive antagonism results in decreased receptor activation and subsequent downstream effects on cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GW791343 dihydrochloride can change over time. The compound is stable under desiccating conditions and can be stored for up to 12 months at room temperature . Over time, GW791343 dihydrochloride enhances ATP rhythm in SCN cells, with ATP levels measured every 4 hours . Long-term studies have shown that the compound maintains its efficacy in modulating P2X7 receptor activity over extended periods .

Dosage Effects in Animal Models

The effects of GW791343 dihydrochloride vary with different dosages in animal models. At lower concentrations, the compound acts as a negative allosteric modulator of the human P2X7 receptor, while at higher concentrations, it can increase the potency and effect of ATP in rat P2X7 receptors . Toxic or adverse effects at high doses have not been extensively reported, but it is essential to consider species-specific differences when interpreting dosage effects .

Metabolic Pathways

GW791343 dihydrochloride is involved in metabolic pathways related to ATP release and receptor modulation. The compound interacts with enzymes and cofactors that regulate ATP levels and receptor activity . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, GW791343 dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, ensuring its availability at target sites such as the P2X7 receptor . The compound’s distribution is crucial for its efficacy in modulating receptor activity and cellular processes .

Subcellular Localization

GW791343 dihydrochloride is localized to specific subcellular compartments where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to the P2X7 receptor, primarily located on the cell membrane . This subcellular localization is essential for the compound’s function as a negative allosteric modulator, allowing it to effectively modulate receptor activity and cellular signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GW 7913431 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. Les voies de synthèse et les conditions réactionnelles spécifiques sont exclusives et ne sont pas divulguées publiquement en détail. elle implique généralement des techniques de synthèse organique telles que la formation de liaisons amides, la substitution aromatique et l'halogénation .

Méthodes de production industrielle : La production industrielle de GW 7913431 impliquerait probablement des techniques de synthèse organique à grande échelle, garantissant une pureté et un rendement élevés. Cela inclut l'utilisation de réacteurs automatisés, la purification par chromatographie et des mesures strictes de contrôle qualité pour assurer la cohérence et la sécurité .

Analyse Des Réactions Chimiques

Types de réactions : GW 7913431 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement son activité.

Substitution : Des réactions de substitution aromatique peuvent introduire différents substituants sur le cycle aromatique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers composés aromatiques substitués .

4. Applications de la recherche scientifique

GW 7913431 possède une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier le récepteur P2X7 et son rôle dans divers processus chimiques.

Biologie : Aide à comprendre les rôles physiologiques et pathologiques du récepteur P2X7 dans les processus cellulaires.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et des affections impliquant la mort cellulaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le récepteur P2X7

5. Mécanisme d'action

GW 7913431 exerce ses effets en modulant le récepteur P2X7, un canal ionique dépendant d'un ligand. Il agit comme un modulateur allostérique négatif sur les récepteurs humains P2X7, réduisant l'activité du récepteur en réponse aux agonistes comme l'ATP. Cette modulation affecte diverses voies de signalisation en aval impliquées dans l'inflammation et la mort cellulaire .

Composés similaires :

A-317491 : Un antagoniste non nucléotidique des récepteurs P2X3 et P2X2/3.

Gefapixant : Un antagoniste du récepteur P2X3 avec des applications thérapeutiques potentielles.

Lu AF27139 : Un antagoniste sélectif du récepteur P2X7

Unicité : GW 7913431 est unique dans son double rôle de modulateur allostérique négatif sur les récepteurs humains P2X7 et de modulateur allostérique positif sur les récepteurs de rat P2X7. Cette double fonctionnalité en fait un outil précieux pour étudier les différences interspécifiques dans l'activité des récepteurs et pour développer des thérapies ciblées .

Comparaison Avec Des Composés Similaires

A-317491: A non-nucleotide P2X3 and P2X2/3 receptor antagonist.

Gefapixant: A P2X3 receptor antagonist with potential therapeutic applications.

Lu AF27139: A selective antagonist of the P2X7 receptor

Uniqueness: GW 7913431 is unique in its dual role as a negative allosteric modulator at human P2X7 receptors and a positive allosteric modulator at rat P2X7 receptors. This dual functionality makes it a valuable tool for studying species-specific differences in receptor activity and for developing targeted therapies .

Propriétés

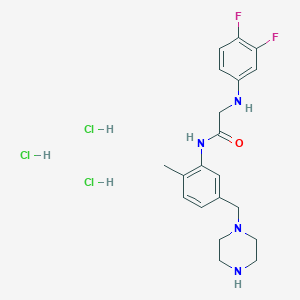

IUPAC Name |

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O.2ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJPZTBIYHPSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-b]pyridazine deriv. 22](/img/structure/B529645.png)

![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

![10-(4-Methylphenyl)-7-nitropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B529995.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)

![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)

![5-chloro-2-(ethylsulfonyl)-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B530415.png)

![7-amino-5-(4-chlorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B530544.png)

![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)

![N-[(E)-(4-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B531224.png)